Cas no 6948-04-5 (2-phenylbutan-2-amine)

2-phenylbutan-2-amine structure
2-phenylbutan-2-amine structure
Product Name:2-phenylbutan-2-amine
Numero CAS:6948-04-5
MF:C10H15N
MW:149.232802629471
MDL:MFCD00267777
CID:3035198
PubChem ID:90741
Update Time:2025-09-28

2-phenylbutan-2-amine Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Methyl-1-phenylindan; NSC165223; AG-H-16828; 1-phenyl-1-methylpropylamine; 1-methyl-1-phenyl-2,3-dihydro-1h-indene; CTK5E6359; 1-Methyl-1-phenyl-indan; AC1L40LD; 2-Amino-2-phenyl-butan; AC1Q1HSG; 1-methyl-1-phenyl-propylamine; AC1Q2CXY; 1-methyl-1-phenyl-n-propylamine; 1-Methyl-1-phenyl-propylamin;
    • EINECS 244-805-7
    • NSC-55893
    • DTXSID60944794
    • 2-phenyl-2-butylamine
    • Z449373366
    • NS00050578
    • (1-Methyl-1-phenylpropyl)amine
    • AKOS004119629
    • NSC55893
    • Benzenemethanamine, alpha-ethyl-alpha-methyl-
    • (+/-)-2-Amino-2-phenylbutane
    • NS-01141
    • 6948-04-5
    • MFCD00267777
    • 2-phenylbutan-2-amine
    • (+/-)-alpha-Ethyl-alpha-methylbenzylamine
    • (+/-)-1-Methyl-1-phenylpropylamine
    • Benzylamine, alpha-ethyl-alpha-methyl-
    • SNS22EB6X3
    • XTTQGFJZEYVZAP-UHFFFAOYSA-N
    • SCHEMBL155932
    • (1)-1-Methyl-3-phenylpropylamine
    • EN300-72324
    • alpha-Ethyl-alpha-methylbenzenemethanamine
    • AKOS022476877
    • 832-449-0
    • MDL: MFCD00267777
    • Inchi: 1S/C10H15N/c1-3-10(2,11)9-7-5-4-6-8-9/h4-8H,3,11H2,1-2H3
    • Chiave InChI: XTTQGFJZEYVZAP-UHFFFAOYSA-N
    • Sorrisi: NC(C)(C1C=CC=CC=1)CC

Proprietà calcolate

  • Massa esatta: 149.12000
  • Massa monoisotopica: 149.120449483Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 2
  • Complessità: 116
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.9
  • Superficie polare topologica: 26Ų

Proprietà sperimentali

  • PSA: 26.02000
  • LogP: 2.97080

2-phenylbutan-2-amine Informazioni sulla sicurezza

2-phenylbutan-2-amine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-72324-0.05g
2-phenylbutan-2-amine
6948-04-5 95%
0.05g
$135.0 2023-05-03
Enamine
EN300-72324-0.1g
2-phenylbutan-2-amine
6948-04-5 95%
0.1g
$202.0 2023-05-03
Enamine
EN300-72324-0.25g
2-phenylbutan-2-amine
6948-04-5 95%
0.25g
$289.0 2023-05-03
Enamine
EN300-72324-0.5g
2-phenylbutan-2-amine
6948-04-5 95%
0.5g
$480.0 2023-05-03
Enamine
EN300-72324-1.0g
2-phenylbutan-2-amine
6948-04-5 95%
1g
$614.0 2023-05-03
Enamine
EN300-72324-2.5g
2-phenylbutan-2-amine
6948-04-5 95%
2.5g
$1202.0 2023-05-03
Enamine
EN300-72324-5.0g
2-phenylbutan-2-amine
6948-04-5 95%
5g
$1779.0 2023-05-03
Enamine
EN300-72324-10.0g
2-phenylbutan-2-amine
6948-04-5 95%
10g
$2638.0 2023-05-03
OTAVAchemicals
2248137-50MG
2-phenylbutan-2-amine
6948-04-5 95%
50MG
$124 2023-07-09
OTAVAchemicals
2248137-100MG
2-phenylbutan-2-amine
6948-04-5 95%
100MG
$166 2023-07-09
Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.